molecular formula C4H7ClO2S B3052100 3-Chloro-tetrahydro-thiophene 1,1-dioxide CAS No. 3844-04-0

3-Chloro-tetrahydro-thiophene 1,1-dioxide

Cat. No.: B3052100
CAS No.: 3844-04-0
M. Wt: 154.62 g/mol
InChI Key: SEZJAAIKYHZWCH-UHFFFAOYSA-N
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Description

3-Chloro-tetrahydro-thiophene 1,1-dioxide is an organosulfur compound with the molecular formula C4H7ClO2S It is a derivative of tetrahydrothiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group, and a chlorine atom is attached to the third carbon of the tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-tetrahydro-thiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the chlorination of tetrahydrothiophene 1,1-dioxide. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position on the tetrahydrothiophene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-tetrahydro-thiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-tetrahydro-thiophene 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-tetrahydro-thiophene 1,1-dioxide involves its interaction with various molecular targets. The sulfone group can participate in redox reactions, while the chlorine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxytetrahydrothiophene 1,1-dioxide: Similar structure but with a hydroxyl group instead of a chlorine atom.

    3,4-Dibromo-3-chloro-tetrahydro-thiophene 1,1-dioxide: Contains additional bromine atoms.

    3-Chloro-4-trichloromethyl-tetrahydro-thiophene 1,1-dioxide: Contains a trichloromethyl group.

Uniqueness

The presence of both the sulfone and chlorine groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

3-chlorothiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZJAAIKYHZWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959333
Record name 3-Chloro-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3844-04-0
Record name Thiophene, 3-chlorotetrahydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3844-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, tetrahydro-3-chloro-, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003844040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-tetrahydro-thiophene 1,1-dioxide
Reactant of Route 2
3-Chloro-tetrahydro-thiophene 1,1-dioxide
Reactant of Route 3
3-Chloro-tetrahydro-thiophene 1,1-dioxide
Reactant of Route 4
3-Chloro-tetrahydro-thiophene 1,1-dioxide
Reactant of Route 5
3-Chloro-tetrahydro-thiophene 1,1-dioxide
Reactant of Route 6
3-Chloro-tetrahydro-thiophene 1,1-dioxide

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